2-(2-Chlorobenzamido)acetic acid
Overview
Description
“2-(2-Chlorobenzamido)acetic acid” is a chemical compound with the molecular formula C9H8ClNO3 . It is also known by other names such as “2-Chloro Hippuric Acid” and “Glycine, N-(2-chlorobenzoyl)-2-[(2-chlorobenzoyl)amino]acetic acid” among others .
Molecular Structure Analysis
The molecular structure of “2-(2-Chlorobenzamido)acetic acid” can be represented by the InChI code: InChI=1S/C9H8ClNO3/c10-7-4-2-1-3-6 (7)9 (14)11-5-8 (12)13/h1-4H,5H2, (H,11,14) (H,12,13)
. The compound has a molecular weight of 213.62 g/mol .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 213.62 g/mol . It has a computed XLogP3 value of 1.4, indicating its lipophilicity . The compound has 2 hydrogen bond donors and 3 hydrogen bond acceptors .
Relevant Papers
I found a few papers related to “2-(2-Chlorobenzamido)acetic acid”, but they do not provide specific information about the compound .
Scientific Research Applications
-
Anaerobic Methane Production
- Field : Environmental Science and Pollution Research .
- Application : The compound is used in the pretreatment of corn straw (CS) for batched mesophilic biogas production .
- Method : The CS with concentrations of 3%, 6%, and 9% (w/v) were pretreated by rumen fluid (RF) and then used for biogas production .
- Results : After a 6-day pretreatment, volatile fatty acid (VFAs) production of 3.78, 8.27, and 10.4 g/L could be found in 3%, 6%, and 9%, respectively .
-
Adsorption of Acetic Acid
- Field : Applied Water Science .
- Application : The compound is used in the preparation of activated carbon from hazelnut shells, orange peel, and melon seeds .
- Method : Various activators at different concentrations under two activation temperatures of 300 °C and 500 °C were utilized .
- Results : The highest BET surface area of the activated carbon from hazelnut shells was obtained as 717.738 m²/g at 500 °C activation temperature and 60% H₃PO₄ concentration .
-
Industrial Use
- Field : Industrial Chemistry .
- Application : Acetic acid is used in many industrial processes for the production of substrates and it is often used as a chemical reagent for the production of a number of chemical compounds like acetic anhydride, ester, vinyl acetate monomer, vinegar, and many other polymeric materials .
- Method : It is also used to purify organic compounds as it can be used as a solvent for recrystallization .
-
Medical Use
- Field : Medical and Health Sciences .
- Application : Acetic acid has a lot of uses in the medical field. It can be used as an antiseptic against pseudomonas, enterococci, streptococci, staphylococci and others . It is also used in cervical cancer screening and for the treatment of infections .
- Method : It is used as an agent to lyse (destruction of cells through lysin) red blood cells before white blood cells are examined .
-
Food Industry
- Field : Food Science and Technology .
- Application : In the food industry, acetic acid finds its use most commonly in commercial pickling operations, and in condiments like mayonnaise, mustard and ketchup .
- Method : Additionally, vinegar can react with alkaline ingredients like baking soda and when that happens it produces a gas which helps to make baked goods become puffier .
-
Acidity of Carboxylic Acids
- Field : Organic Chemistry .
- Application : Carboxylic acids are generally more acidic than alcohols due to the presence of a carbonyl group adjacent to a hydroxyl group .
- Method : The acidity of carboxylic acids can be compared using the pKa scale. The smaller the pKa, the stronger the acid .
- Results : The pKa of ethanol is about 17, while the pKa of acetic acid is about 5. This difference in acidity constants can be attributed to the effects of resonance delocalization .
-
Household Uses
- Field : Household and Daily Life .
- Application : Acetic acid, in its dilute form, is used extensively as vinegar. It is widely used for cleaning, laundry, cooking, and many other household uses .
- Method : Farmers usually spray acetic acid on livestock silage to counter bacterial and fungal growth .
- Results : Apart from these, acetic acid is used for the manufacture of inks and dyes and it is also used in making perfumes. It is also involved in the manufacturing of rubber and plastic industries .
properties
IUPAC Name |
2-[(2-chlorobenzoyl)amino]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO3/c10-7-4-2-1-3-6(7)9(14)11-5-8(12)13/h1-4H,5H2,(H,11,14)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVHWTQYNZUNGIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20167982 | |
Record name | Acetic acid, 2-((2-chlorobenzoyl)amino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20167982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chlorobenzamido)acetic acid | |
CAS RN |
16555-60-5 | |
Record name | Acetic acid, 2-((2-chlorobenzoyl)amino)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016555605 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetic acid, 2-((2-chlorobenzoyl)amino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20167982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-CHLOROHIPPURIC ACID | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.